2,6-二甲基哌啶盐酸盐

概览

描述

Synthesis Analysis

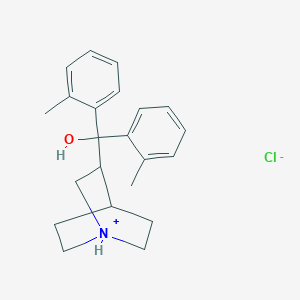

The synthesis of 2,6-Dimethylpiperidine derivatives involves various chemical reactions, including the use of diastereomeric lactams, which are derived from (R)-(-)-phenylglycinol. Through a process of diastereoselective C-2 alkylation and subsequent reduction, (+) and (-) trans-2,6-dimethylpiperidines have been prepared, showcasing the importance of stereochemistry in the synthesis of these compounds (Fréville et al., 1997).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpiperidine derivatives has been extensively studied. For example, the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was determined using X-ray diffraction, revealing a flattened-chair conformation with the side methyl groups in an axial position, providing insights into the structural characteristics of similar compounds (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dimethylpiperidine derivatives are diverse. For instance, the photochemical dimerization of 2-aminopyridines in hydrochloric acid solution has been shown to lead to the formation of 1,4-dimers, indicating the reactivity of these compounds under specific conditions (Taylor & Kan, 1963). This highlights the complex chemical behavior and potential for varied reactions involving 2,6-Dimethylpiperidine hydrochloride.

Physical Properties Analysis

The physical properties of 2,6-Dimethylpiperidine hydrochloride, such as hydrogen bonding, basicity, and spectroscopic properties, have been analyzed through various methods. For instance, the study of N,N′-dimethylpiperazine betaines and their hydrohalides provided insights into their crystal structure, hydrogen bonding, and basicity, as well as their spectroscopic properties, demonstrating the compound's interaction with halides and its spectroscopic characteristics (Dega‐Szafran et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylpiperidine hydrochloride, including its reactivity and interaction with other chemical entities, are critical for its application in synthesis. The study on the complexation in situ of various piperidine and pyrrolidin derivatives with rhodium(II) tetracarboxylates provided valuable information on the compound's chemical behavior and chiral recognition capabilities, showcasing its potential in the field of chiral synthesis and complexation studies (Sadlej & Jaźwiński, 2021).

科研应用

质子磁共振研究

2,6-二甲基哌啶盐酸盐已通过质子磁共振(PMR)光谱学进行研究。这些研究对于确认类似顺式和反式-2,6-二甲基哌啶等碱的构型至关重要,正如 Booth、Little 和 Feeney(1968)在其发表于 Tetrahedron (Booth, Little, & Feeney, 1968) 的研究中所展示的。

神经节阻滞特性

Vidal-Beretervide 等人(1966)的研究探讨了各种甲基哌啶类化合物,包括2,6-二甲基哌啶的神经节阻滞作用。他们发现像2,6-二甲基哌啶这样的化合物在这方面表现出显著的效力,突显了其在神经节阻滞 (Vidal-Beretervide et al., 1966) 中的潜在用途。

不对称合成

对(+)和(-)反式-2,6-二甲基哌啶的不对称合成一直是研究的课题。Fréville 等人(1997)开发了从对映异构的内酰胺制备这些化合物的方法,展示了其在合成中的化学多样性和潜在应用 (Fréville 等人,1997)。

结合蛋白鉴定

在生物有机化学领域,Chang 等人(2011)确定了 prohibitin 作为2,6-二甲基哌啶衍生物的结合蛋白。这一发现发表在《生物有机与药用化学快报》上,为进一步的生化和药理学研究 (Chang et al., 2011) 打开了新的途径。

化学合成和修饰

对2,6-二甲基哌啶盐酸盐的化学合成和修饰进行了广泛研究,导致开发出具有潜在治疗应用的各种化合物。例如,Hicks 和 Huang(1983)演示了使用2,6-二甲基哌啶合成标记的哌美诺盐酸盐 (Hicks & Huang, 1983)。

羰基化研究

王等人(2018)进行的研究探索了涉及2,6-二甲基哌啶的化合物的羰基化,揭示了复杂化学反应和潜在工业应用的见解 (Wang et al., 2018)。

Safety And Hazards

2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

性质

IUPAC Name |

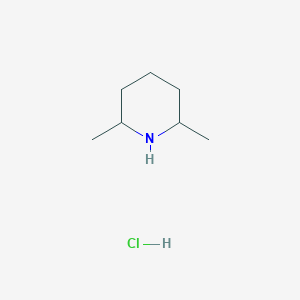

2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

504-03-0 (Parent) | |

| Record name | 2,6-Lupetidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpiperidine hydrochloride | |

CAS RN |

5072-45-7 | |

| Record name | 2,6-Lupetidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-DIMETHYLPIPERIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

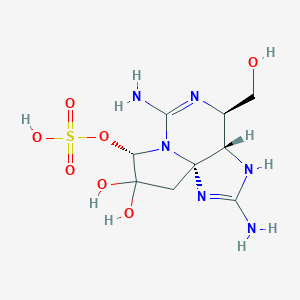

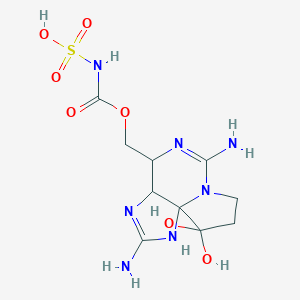

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)